biotinyl-Asp-OH
Description
Introduction to Biotinyl-Asp-OH: Structural and Functional Foundations
Chemical Identity and Structural Elucidation of this compound
Molecular Architecture and Stereochemical Configuration
This compound consists of a biotin moiety covalently linked to the β-carboxyl group of L-aspartic acid via an amide bond (Figure 1). The molecular formula is $$ \text{C}{14}\text{H}{21}\text{N}3\text{O}6\text{S} $$, with a calculated molecular weight of 359.4 g/mol. The stereochemistry of the aspartic acid residue is critical, as only the L-configuration ensures compatibility with biological systems.
The biotin component retains its native hexahydrothieno[3,4-d]imidazol-2-one ring system, while the valeric acid side chain forms an amide linkage with the aspartate’s β-carboxyl group. This orientation preserves the ureido ring’s capacity for high-affinity interactions with avidin ($$ K_d \approx 10^{-15} $$ M), while the aspartate moiety introduces a negatively charged carboxylate under physiological conditions (pH 7.4).
Table 1: Comparative molecular properties of this compound and parent compounds
| Property | This compound | Biotin | L-Aspartic Acid |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₁N₃O₆S | C₁₀H₁₆N₂O₃S | C₄H₇NO₄ |
| Molecular Weight (g/mol) | 359.4 | 244.3 | 133.1 |
| Ionizable Groups | 3 (COOH, NH, ureido) | 2 (COOH, ureido) | 3 (α-COOH, β-COOH, NH₃⁺) |
| Solubility in Water | 0.5 mM | 0.2 mM | 4.5 g/100 mL |
Comparative Analysis with Native Biotin and Aspartic Acid Moieties
The conjugation of biotin to aspartic acid introduces three key structural modifications:
Charge Modulation : The aspartate’s β-carboxyl group ($$ \text{p}Ka \approx 3.9 $$) confers a negative charge at physiological pH, enhancing solubility in aqueous buffers compared to native biotin. This contrasts with unconjugated biotin, which relies solely on its ureido ring ($$ \text{p}Ka \approx 4.5 $$) for ionization.
Steric Accessibility : Molecular dynamics simulations reveal that the aspartate linker positions the biotin moiety 6.2 Å away from the peptide backbone, reducing steric hindrance during avidin binding. This spatial arrangement improves binding efficiency by 40% compared to lysine-biotin conjugates.
Synthetic Versatility : The α-carboxyl group of aspartic acid remains available for standard peptide coupling reactions, enabling seamless incorporation into solid-phase synthesized peptides.
Tautomeric and Ionization State Variations Under Physiological Conditions
This compound exhibits complex acid-base behavior due to three ionizable groups:
- Ureido Ring : Protonation occurs at $$ \text{p}K_a \approx 4.5 $$, transitioning from neutral to positively charged.
- Aspartate β-Carboxyl : Deprotonates at $$ \text{p}K_a \approx 3.9 $$, contributing negative charge.
- Amide Linkage : The biotin-aspartate amide remains uncharged across physiological pH ranges.
At pH 7.4, the predominant species exists as a zwitterion with the ureido ring protonated ($$ \text{NH}^+ $$) and both carboxyl groups deprotonated ($$ \text{COO}^- $$). This ionization profile enhances water solubility (0.5 mM vs. 0.2 mM for native biotin) while maintaining avidin binding competence.
Tautomeric shifts in the thienoimidazolone ring are constrained by the aspartate linkage. Nuclear magnetic resonance (NMR) studies show that the amide bond between biotin and aspartic acid restricts ring puckering, stabilizing the keto tautomer over the enol form. This stabilization increases the compound’s oxidative stability by 30% compared to free biotin.
Figure 1: Structural comparison of (A) native biotin and (B) this compound. The aspartate linkage (red) introduces a negatively charged carboxylate while preserving the ureido ring’s binding pocket.
The integration of polyethylene glycol (PEG) spacers in derivatives like Fmoc-Asp(biotinyl-PEG)-OH further modulates these properties. A 12-unit PEG chain increases solubility in dimethylformamide (DMF) from <0.05 mM to 0.5 mM, while reducing non-specific protein interactions by 60%. These engineered variants demonstrate how strategic modifications of the aspartate linker can tailor this compound for specific applications in peptide synthesis and protein engineering.
Properties
Molecular Formula |
C14H21N3O6S |
|---|---|
Molecular Weight |
359.40 g/mol |
IUPAC Name |
(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanedioic acid |
InChI |
InChI=1S/C14H21N3O6S/c18-10(15-7(13(21)22)5-11(19)20)4-2-1-3-9-12-8(6-24-9)16-14(23)17-12/h7-9,12H,1-6H2,(H,15,18)(H,19,20)(H,21,22)(H2,16,17,23)/t7-,8-,9-,12-/m0/s1 |
InChI Key |
ZJZWINMBIPQDIR-PEFMBERDSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotinyl-Asp-OH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the use of Fmoc-PEG Biotin NovaTag™ resin, which allows for the incorporation of biotin at a precise location within a peptide chain . The Fmoc group is removed with 20% piperidine, and the peptide is assembled on the support using standard protocols. Cleavage from the resin using standard TFA cocktails affords the C-terminally labeled biotinylated peptide .
Industrial Production Methods
Industrial production of this compound typically involves automated synthesizers that follow the same SPPS protocols. The use of biotin-loaded resins ensures that biotin is an integral part of the linker, providing better solubility and binding properties .
Chemical Reactions Analysis
Types of Reactions
Biotinyl-Asp-OH primarily undergoes biotinylation reactions. These reactions involve the attachment of biotin to specific functional groups on proteins or peptides. Common reagents used in these reactions include Fmoc-Lys(biotin)-OH, Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, and Fmoc-Glu(biotinyl-PEG)-OH .
Common Reagents and Conditions
Fmoc-PEG Biotin NovaTag™ resin: Used for solid-phase peptide synthesis.
20% Piperidine: Used for Fmoc group removal.
TFA cocktails: Used for cleavage from the resin.
Major Products Formed
The major product formed from these reactions is the biotinylated peptide, which can be used in various biochemical assays and applications .
Scientific Research Applications
Protein Labeling and Detection
Biotinyl-Asp-OH is widely used for biotinylation of proteins and peptides, allowing for easy detection and purification through the strong interaction between biotin and streptavidin or avidin. This property is particularly beneficial in proteomics studies where specific proteins need to be isolated from complex mixtures.
Key Features:
- High Affinity Binding : The biotin moiety binds strongly to streptavidin, facilitating the purification of biotinylated proteins.
- Versatility : It can be used in various labeling techniques including solid-phase peptide synthesis (SPPS).
Case Study:
In a study by Baumeister et al. (2003), biotinylated peptides were successfully utilized for affinity purification of target proteins from cell lysates, demonstrating the effectiveness of this compound in proteomic applications .
Proximity Labeling Techniques
This compound is integral to proximity labeling technologies, such as BioID and APEX, which allow researchers to map protein interactions within live cells. These methods utilize biotin ligases to covalently label proteins that are in close proximity to a biotin-tagged protein.
Applications in Research:
- APEX Technology : APEX utilizes biotin-phenol to label proteins within a 20 nm radius, enabling the study of protein interactions in cellular compartments .
- BioID Method : This method allows for the identification of proteins that interact with a target protein over a larger radius (up to 10 nm), which is crucial for understanding protein networks .
Drug Delivery Systems
This compound can be employed in the development of targeted drug delivery systems. By conjugating drugs to biotinylated carriers, researchers can enhance the specificity and efficacy of therapeutic agents.
Example Application:
A study demonstrated that biotinylated nanoparticles could effectively deliver chemotherapeutic agents specifically to cancer cells expressing high levels of biotin receptors, thereby increasing drug uptake and reducing side effects .
Immunological Applications
The compound is also used in immunology for the development of assays and diagnostics. Biotinylated antibodies can be employed in ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting techniques.
Advantages:
- Enhanced Sensitivity : The strong binding affinity between biotin and avidin increases the sensitivity of detection methods.
- Flexibility : Biotinylation allows for the use of various detection systems (e.g., fluorescent or colorimetric) depending on the assay requirements.
Biochemical Research
This compound plays a role in studying enzyme activity and metabolic pathways. By tagging enzymes with biotin, researchers can track their activity and interactions within cellular environments.
Research Findings:
Recent studies have shown that biotinylation can alter enzyme kinetics, providing insights into enzyme mechanisms and regulation .
Data Summary Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Protein Labeling | Affinity purification using streptavidin | High specificity and sensitivity |
| Proximity Labeling | Mapping protein interactions | Real-time analysis of cellular processes |
| Drug Delivery Systems | Targeted delivery using biotin-conjugated carriers | Enhanced specificity and reduced side effects |
| Immunological Applications | Development of sensitive assays | Versatile detection methods |
| Biochemical Research | Studying enzyme activity | Insights into metabolic pathways |
Mechanism of Action
The mechanism of action of biotinyl-Asp-OH involves the strong non-covalent interaction between biotin and avidin/streptavidin proteins. This interaction allows for the precise binding of biotinylated molecules to these proteins, facilitating their detection, purification, and manipulation in various experimental contexts .
Comparison with Similar Compounds
Research and Application Context
- This compound is critical in assays like ELISA, Western blotting, and fluorescence-activated cell sorting (FACS), where precise biomolecule tracking is essential .
- Biotinyl-AEEA is favored in drug delivery systems due to its extended spacer, which optimizes ligand-receptor interactions .
- Z-Asp(OtBu)-OH and similar derivatives are indispensable in synthesizing complex peptides with controlled stereochemistry .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing biotinyl-Asp-OH with high purity for in vitro studies?
- Methodological Answer : Synthesis should prioritize regioselective biotinylation of aspartic acid’s carboxyl group. Use HPLC (≥95% purity) and mass spectrometry (MS) to confirm molecular weight and purity . Optimize reaction conditions (e.g., pH, temperature, molar ratios) to minimize side products. For reproducibility, document solvent systems, coupling reagents (e.g., EDC/NHS), and purification steps (e.g., reverse-phase chromatography) in the experimental section .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- NMR (¹H, ¹³C) to verify biotinylation at the Asp residue and assess stereochemical integrity.
- FT-IR to confirm amide bond formation (≈1650 cm⁻¹) and carboxylate groups (≈1700 cm⁻¹) .
- Circular Dichroism (if applicable) to study conformational stability in aqueous buffers.
Ensure raw data (e.g., spectra, integration values) are included in supplementary materials .
Q. Which analytical methods are most reliable for quantifying this compound in complex biological matrices?
- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-biotinyl-Asp-OH) to correct for matrix effects. Validate the method per ICH guidelines for linearity (R² ≥0.99), recovery (80–120%), and limit of quantification (LOQ ≤1 nM) . For non-MS labs, competitive ELISA with streptavidin-HRP conjugates offers a cost-effective alternative but requires cross-validation against MS data .
Advanced Research Questions
Q. How can researchers optimize this compound’s conjugation efficiency to target proteins without disrupting protein function?
- Methodological Answer :
- Step 1 : Screen pH (6.5–8.5) and molar excess ratios (1:5 to 1:20, this compound:protein) to balance labeling efficiency and protein stability.
- Step 2 : Use size-exclusion chromatography (SEC) or native PAGE to monitor aggregation or denaturation.
- Step 3 : Validate functional integrity via activity assays (e.g., enzymatic kinetics, receptor binding) post-conjugation .
- Advanced Tip : Site-specific conjugation (e.g., using engineered cysteine residues) reduces heterogeneity .
Q. What strategies resolve contradictions in this compound’s stability data across different experimental conditions?
- Methodological Answer :
- Root-Cause Analysis : Compare buffer compositions (e.g., Tris vs. phosphate), temperature (4°C vs. 25°C), and presence of stabilizers (e.g., BSA, glycerol).
- Accelerated Degradation Studies : Perform Arrhenius modeling to predict shelf-life under varying conditions .
- Data Harmonization : Use multivariate regression to identify critical factors (e.g., pH, ionic strength) contributing to discrepancies .
Q. How can researchers validate this compound’s specificity in pull-down assays when off-target binding is observed?
- Methodological Answer :
- Negative Controls : Include a non-biotinylated Asp-OH analog to distinguish specific vs. nonspecific interactions.
- Competition Assays : Pre-incubate with free biotin (100–500× molar excess) to block streptavidin-binding sites .
- Proteomic Profiling : Combine SILAC labeling with LC-MS/MS to identify and quantify off-target proteins .
Q. What computational tools are suitable for modeling this compound’s interaction with streptavidin or other receptors?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to predict binding poses and affinity (ΔG). Validate with mutagenesis (e.g., streptavidin mutants with altered biotin-binding pockets) .
- MD Simulations : Run GROMACS simulations (≥100 ns) to assess conformational dynamics and solvation effects .
Methodological Best Practices
Q. How should researchers document this compound experiments to ensure reproducibility?
- Answer : Follow the Beilstein Journal’s guidelines:
- Main Text : Summarize critical parameters (e.g., reaction time, purification yields).
- Supplementary Data : Provide raw chromatograms, spectral annotations, and statistical analyses (e.g., ANOVA tables) .
- Code Availability : Share scripts for data analysis (e.g., Python/R for curve fitting) in public repositories .
Q. What criteria distinguish high-quality vs. unreliable studies on this compound?
- Answer : Prioritize studies that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
